molecular formula C17H21N3O3 B5607367 3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE

3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE

Cat. No.: B5607367
M. Wt: 315.37 g/mol
InChI Key: ULMWZANNTSMTBO-UHFFFAOYSA-N
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Description

3-Amino-4,4,6,6-tetramethyl-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-5-yl benzoate is a high-purity chemical compound supplied for research applications. This molecule features a fused [1,2]oxazolo[4,3-c]pyridine core structure, a scaffold noted in scientific literature for its relevance in medicinal chemistry and drug discovery. The core structure is characterized by the presence of a 3-amino group and a benzoate ester at the 5-position, which may influence its physicochemical properties and bioavailability. The tetramethyl substitution pattern is designed to provide steric hindrance, potentially enhancing metabolic stability for investigative purposes. Researchers can utilize this compound as a key synthetic intermediate or as a building block for the development of novel molecules. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any personal uses. Researchers should consult the relevant safety data sheet (SDS) before use.

Properties

IUPAC Name

(3-amino-4,4,6,6-tetramethyl-7H-[1,2]oxazolo[4,3-c]pyridin-5-yl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-16(2)10-12-13(14(18)22-19-12)17(3,4)20(16)23-15(21)11-8-6-5-7-9-11/h5-9H,10,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMWZANNTSMTBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NOC(=C2C(N1OC(=O)C3=CC=CC=C3)(C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and subsequent functionalization steps. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities .

Scientific Research Applications

3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL BENZOATE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Oxazolo[4,3-c]pyridine 3-Amino, 4,4,6,6-tetramethyl, 5-benzoate ~374.4 (estimated) High lipophilicity; potential metabolic stability due to benzoate ester
4H,5H,6H,7H-[1,2]Oxazolo[5,4-c]pyridin-3-ol (from ) Oxazolo[5,4-c]pyridine 3-Hydroxyl ~194.2 (estimated) High solubility at pH 6.8; low Caco-2 permeability
5-Tert-butyl 3-ethyl oxazolo[4,5-c]pyridine-3,5-dicarboxylate () Oxazolo[4,5-c]pyridine 5-Tert-butyl, 3-ethyl carboxylate 338.3 (C14H18N2O5) High cost; used in synthetic intermediates
7-Chloro-2,5-diphenyloxazolo[5,4-d]pyrimidine () Oxazolo[5,4-d]pyrimidine 7-Chloro, 2,5-diphenyl ~341.8 (estimated) Synthesized via POCl3 cyclization; no bioactivity reported

Physicochemical Properties

  • Solubility : The hydroxyl analog () showed high solubility at pH 6.8, whereas the benzoate ester in the target compound may reduce solubility due to increased hydrophobicity .
  • Metabolic Stability : Benzoate esters are typically hydrolyzed by esterases, but the steric hindrance from tetramethyl groups might slow degradation, enhancing stability .

Commercial and Research Relevance

  • The dicarboxylate analog () is commercially available at high cost (~€1,761/g), suggesting niche research applications.
  • The hydroxyl analog () highlights the trade-off between solubility and permeability, guiding structural optimization for drug development .

Biological Activity

3-Amino-4,4,6,6-tetramethyl-4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridin-5-yl benzoate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The synthetic route often includes the formation of the oxazole and pyridine rings through cyclization reactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies. Key areas of activity include:

  • Antimicrobial Activity : Several derivatives of oxazole and pyridine have demonstrated significant antibacterial and antifungal properties.
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease.
  • Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Table 1 summarizes the antimicrobial effects observed in various studies:

CompoundActivity TypeTarget OrganismsResults
3-Amino CompoundAntibacterialStaphylococcus aureus, Escherichia coliModerate to strong inhibition
3-Amino CompoundAntifungalCandida albicansWeak to moderate inhibition

Research has indicated that modifications to the structure can enhance these activities. For example, substituents on the benzoate moiety can significantly affect the potency against specific bacterial strains .

Enzyme Inhibition

The compound has been tested for its ability to inhibit AChE and urease. The results are summarized in Table 2:

EnzymeInhibition TypeIC50 Value (µM)Reference
AChECompetitive25
UreaseNon-competitive30

These findings suggest that the compound could be developed further as a therapeutic agent for conditions where these enzymes play a critical role.

Anticancer Studies

In vitro studies have assessed the cytotoxicity of the compound against various cancer cell lines. The results are shown in Table 3:

Cell LineIC50 Value (µM)Mechanism of Action
HeLa (Cervical)15Induction of apoptosis
MCF-7 (Breast)20Cell cycle arrest
A549 (Lung)18Inhibition of proliferation

These preliminary results indicate a promising anticancer profile that warrants further investigation .

Case Studies

  • Case Study on Antibacterial Activity : A study conducted by Nafeesa et al. demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted structure-activity relationships that could guide future modifications for enhanced efficacy .
  • Case Study on Enzyme Inhibition : Another research project focused on the enzyme inhibitory properties of the compound found that it effectively inhibited urease in a dose-dependent manner. This property could be beneficial in treating conditions such as urinary tract infections where urease-producing bacteria are involved .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 3-amino-4,4,6,6-tetramethyl-oxazolo-pyridin-yl benzoate?

Methodological Answer:

  • Multi-step synthesis : Begin with preparation of intermediates such as substituted oxazolo-pyridine cores via cyclization reactions (e.g., using hydrazine derivatives or chloroaromatic precursors) .
  • Coupling reactions : Link the oxazolo-pyridine moiety to the benzoate group using esterification or amidation protocols, optimizing conditions (e.g., temperature: 60–80°C; catalysts: DMAP or HOBt) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to achieve >95% purity .
  • Yield optimization : Use Design of Experiments (DoE) to assess variables like reaction time, solvent polarity, and stoichiometry .

Q. How can solubility and stability of this compound be enhanced for in vitro studies?

Methodological Answer:

  • Structural modifications : Introduce polar groups (e.g., hydroxyl, acetyl) to the benzoate or oxazolo-pyridine moieties to improve aqueous solubility .
  • Co-solvent systems : Use DMSO/PBS mixtures (≤5% DMSO) to maintain solubility without compromising biological assay integrity .
  • Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways (e.g., hydrolysis of ester bonds) .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^{13}C NMR to confirm regiochemistry of the oxazolo-pyridine ring and benzoate linkage .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, resolving power >30,000) .
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns .

Q. How should preliminary bioactivity screening be designed?

Methodological Answer:

  • In vitro assays : Test against kinase panels or bacterial strains (e.g., E. coli, S. aureus) at 1–100 µM concentrations, using positive controls (e.g., ciprofloxacin for antimicrobial assays) .
  • Dose-response curves : Generate IC50_{50}/MIC values via 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays or broth microdilution .

Advanced Research Questions

Q. How can researchers identify pharmacological targets for this compound?

Methodological Answer:

  • Target fishing : Use computational tools (e.g., SwissTargetPrediction) to predict binding partners, followed by surface plasmon resonance (SPR) for affinity validation .
  • Transcriptomic profiling : Treat model cell lines (e.g., HeLa) and perform RNA-seq to identify differentially expressed pathways (e.g., apoptosis, inflammation) .
  • Molecular docking : Simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) using AutoDock Vina .

Q. How should contradictory data in biological activity studies be resolved?

Methodological Answer:

  • Cross-validation : Replicate assays in independent labs with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Analytical troubleshooting : Check for impurities via LC-MS and re-test purified batches .
  • Mechanistic studies : Use CRISPR-Cas9 knockout models to confirm target specificity if off-target effects are suspected .

Q. What catalytic applications could this compound enable in organic synthesis?

Methodological Answer:

  • Ligand design : Explore its use as a chiral ligand in asymmetric catalysis (e.g., Pd-catalyzed cross-couplings) by modifying the oxazolo-pyridine core .
  • Coordination chemistry : Screen for metal-binding activity (e.g., with Cu2+^{2+} or Ru3+^{3+}) using UV-Vis titration and cyclic voltammetry .

Q. What computational approaches are suitable for modeling its reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate reaction pathways for ester hydrolysis or ring-opening using Gaussian 16 with B3LYP/6-31G(d) basis sets .
  • Molecular Dynamics (MD) : Simulate solvation effects in aqueous/DMSO environments (NAMD software, 100-ns trajectories) to predict stability .
  • QSAR modeling : Correlate substituent effects (e.g., methyl groups on oxazolo-pyridine) with bioactivity using Random Forest algorithms .

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